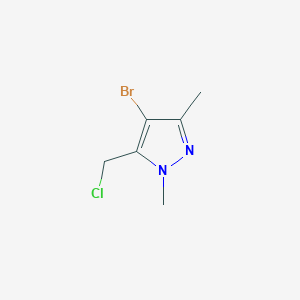

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Description

Properties

CAS No. |

1936646-18-2 |

|---|---|

Molecular Formula |

C6H8BrClN2 |

Molecular Weight |

223.50 g/mol |

IUPAC Name |

4-bromo-5-(chloromethyl)-1,3-dimethylpyrazole |

InChI |

InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)10(2)9-4/h3H2,1-2H3 |

InChI Key |

FKUBMQFNYHKKFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Br)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated pyrazole.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A detailed comparison with analogs highlights how substituent variations influence physicochemical properties, reactivity, and biological activity. Key compounds are summarized below:

Table 1: Structural and Functional Comparison

Electronic and Steric Influences

- Halogen vs. Alkyl/Aryl Substituents: The chloromethyl group in the target compound enhances electrophilicity at position 5, enabling nucleophilic substitution (e.g., with amines or thiols) . In contrast, 5-Bromo-1,3-dimethyl-1H-pyrazole lacks this reactivity due to the absence of a leaving group at position 5 .

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in 4-Bromo-5-methoxy-1-methyl-1H-pyrazole donates electrons via resonance, stabilizing the pyrazole ring and altering redox behavior compared to the electron-withdrawing chloromethyl group .

- Heptafluoropropyl (C₃F₇) in 4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility in polar solvents .

Crystallographic and Structural Insights

- X-ray diffraction studies of analogs (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) reveal dihedral angles between the pyrazole ring and aryl substituents (3.29°–74.91°), influencing packing efficiency and solubility .

Biological Activity

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their broad pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 221.49 g/mol. The presence of bromine and chloromethyl groups contributes to its reactivity and potential biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. In vitro tests have shown that pyrazole derivatives can effectively inhibit various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its antibacterial potency .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 70% |

| This compound | S. aureus | 65% |

3. Anticancer Activity

Pyrazoles are also being investigated for their anticancer properties. Certain derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, such as HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in edema comparable to indomethacin .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. Among them, a compound structurally related to this compound demonstrated substantial antibacterial activity against multidrug-resistant strains .

Q & A

Q. What are the established synthetic methodologies for preparing 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, and what critical reaction parameters influence yield and purity?

The synthesis of halogenated pyrazole derivatives typically involves multi-step reactions starting from simpler pyrazole precursors. Key steps include halogenation (e.g., bromination) and alkylation. For example:

- Halogenation : Bromine substitution at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

- Chloromethylation : The chloromethyl group at the 5-position is introduced via alkylation reactions, often requiring reagents like chloromethyl methyl ether in the presence of Lewis acids .

- Critical parameters : Solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature control (typically 0–60°C), and stoichiometric ratios of reagents significantly impact yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. The chloromethyl group (–CHCl) appears as a singlet at δ 4.5–5.0 ppm in H NMR, while bromine and methyl substituents influence chemical shifts of adjacent protons .

- IR Spectroscopy : Stretching vibrations for C–Br (550–650 cm) and C–Cl (700–750 cm) confirm halogen presence .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 249.98) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the chloromethyl group to achieve selective functionalization?

The chloromethyl group is highly reactive but prone to side reactions. Strategies include:

- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) to replace chlorine with amines or thiols. Reaction temperatures below 50°C minimize decomposition .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance selectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) and anhydrous conditions .

- Protection-Deprotection : Temporarily protect the pyrazole nitrogen with Boc groups to prevent unwanted side reactions during functionalization .

Q. What strategies resolve contradictory literature reports on the biological activity of halogenated pyrazole derivatives?

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to directly compare compounds under identical conditions. For example, conflicting antimicrobial data may arise from variations in bacterial strains or assay protocols .

- Mechanistic Studies : Employ computational docking or molecular dynamics to identify binding interactions with biological targets (e.g., kinases or receptors) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, steric hindrance from methyl groups may reduce activity in some derivatives but enhance it in others .

Q. How do steric and electronic effects of substituents influence the pyrazole core’s reactivity in cross-coupling reactions?

- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl groups) hinder access to the reaction site, reducing coupling efficiency. For example, Pd-catalyzed reactions with 4-bromo derivatives show lower yields (40–60%) compared to unsubstituted analogs (70–85%) .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine) activate the pyrazole ring for nucleophilic aromatic substitution, while electron-donating groups (e.g., methyl) deactivate it. Hammett constants (σ) can predict reactivity trends .

Q. What computational chemistry approaches (e.g., DFT) are used to study the electronic properties of this compound analogs?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the chloromethyl group lowers the LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. In halogenated pyrazoles, the bromine atom exhibits high electron density, making it a hotspot for substitution .

- Reaction Pathway Simulations : DFT-based transition-state analysis clarifies mechanisms, such as the role of solvent in SN2 reactions at the chloromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.